Weak 5-Lipoxygenase (5-LOX) Inhibition: A Key Differentiator from Potent Inhibitors
Methyl nona-2,4-dienoate demonstrates weak inhibitory activity against human recombinant 5-lipoxygenase (5-LOX), with an IC50 value reported as >10,000 nM (>10 µM) [1]. This is in stark contrast to potent 5-LOX inhibitors like luteolin, which exhibits an IC50 of 102 nM against 5-LO [2]. The nearly 100-fold difference in potency means methyl nona-2,4-dienoate is not a viable lead for therapeutic 5-LOX inhibition, making it useful as a negative control or for studying low-affinity binding interactions.
| Evidence Dimension | Inhibitory Activity (IC50) against human 5-Lipoxygenase (5-LOX) |
|---|---|
| Target Compound Data | >10,000 nM (>10 µM) |
| Comparator Or Baseline | Luteolin: 102 nM |
| Quantified Difference | Target is >98-fold less potent |
| Conditions | Inhibition of human recombinant 5-LOX expressed in *E. coli* BL21(DE3), assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation [1]. |
Why This Matters
This quantitative potency gap is critical for researchers selecting tools for 5-LOX studies, as it distinguishes this compound from high-affinity inhibitors and defines its utility as a low-activity control.
- [1] BindingDB Entry BDBM50591538 (CHEMBL5205807). IC50 data for methyl nona-2,4-dienoate against human 5-LOX. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538. View Source
- [2] Yamamoto, H., et al. (1998). Inhibitors of Arachidonate Lipoxygenase from Defatted Perilla Seed. *Journal of Agricultural and Food Chemistry*, 46(3), 862-865. DOI: 10.1021/jf970552o. View Source
